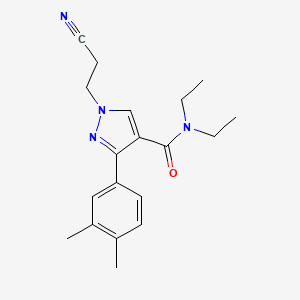![molecular formula C18H22O3 B4889191 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM). It was developed by GTx, Inc. to treat muscle wasting and osteoporosis. Ostarine has gained popularity in the bodybuilding and fitness communities due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.
Mechanism of Action
Ostarine selectively binds to androgen receptors in skeletal muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. It does not bind to androgen receptors in other tissues, such as the prostate gland, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
Studies have shown that Ostarine can increase lean body mass, muscle strength, and bone mineral density. It has also been shown to improve insulin resistance and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using Ostarine in lab experiments include its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of negative side effects. However, limitations include the potential for off-target effects and the need for further research to fully understand its long-term safety and efficacy.
Future Directions
Future research on Ostarine could focus on its potential therapeutic applications in the treatment of muscle wasting and osteoporosis, as well as its potential use in improving insulin resistance and reducing inflammation. Further studies are also needed to fully understand its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of Ostarine involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with 4-methyl-2-nitrobenzoic acid in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then reacted with methanol and a base to form Ostarine.
Scientific Research Applications
Ostarine has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions that cause muscle loss. It has also been studied for its potential use in improving bone density and reducing the risk of fractures.
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-5-7-16(15(3)11-13)20-9-10-21-17-8-6-14(2)12-18(17)19-4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORBDBHRARRFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)

![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)



![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)

![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)

